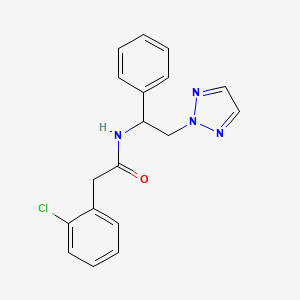

2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Description

The compound 2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide features a chlorophenyl group, an acetamide backbone, and a 1,2,3-triazole moiety. While direct studies on this specific compound are absent in the provided evidence, structural analogs with chlorophenyl, acetamide, and heterocyclic substituents have been extensively investigated. These analogs exhibit diverse biological activities, including antimicrobial, pesticidal, and coordination properties, depending on their substituents .

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c19-16-9-5-4-8-15(16)12-18(24)22-17(13-23-20-10-11-21-23)14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEKDKLPZQPQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

Attachment of the Phenyl and Chlorophenyl Groups: The phenyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions.

Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced products.

Substitution: The chlorophenyl group is particularly reactive in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinones, phenols, and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of triazole compounds exhibit significant activity against a range of bacteria and fungi. For instance, research indicates that triazole-containing compounds can disrupt cell wall synthesis in pathogens, making them effective against resistant strains of bacteria .

Case Study: Antimicrobial Activity

A study conducted on various triazole derivatives revealed that the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by these organisms .

Agricultural Applications

In agriculture, the compound has been explored for its fungicidal properties . Its triazole structure is particularly effective in inhibiting fungal growth, making it a candidate for developing new fungicides.

Case Study: Fungal Inhibition

Research demonstrated that formulations containing this compound significantly reduced the growth of Fusarium species in vitro. Field trials indicated that crops treated with the compound showed improved resistance to fungal diseases compared to untreated controls .

Biological Screening

The compound has also been utilized in biological screening assays aimed at identifying new drug candidates. Its ability to interact with biological targets makes it a valuable tool in drug discovery processes.

Case Study: Drug Discovery

In a recent screening project, libraries of compounds including derivatives of this molecule were tested for their activity against various cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity against specific cancer types, highlighting its potential for further development as an anticancer agent .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The triazole ring can interact with metal ions and other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Features a thiazole ring instead of triazole.

- Exhibits intermolecular N–H⋯N hydrogen bonding, stabilizing its crystal lattice .

- Synthesis: Prepared via coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole using carbodiimide .

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide

- Structure : Contains an imidazole ring with sulfonyl and nitro groups.

- Synthesis : Achieved via TDAE-mediated coupling in DMF at low temperatures .

2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

- Structure : Incorporates a benzotriazole-thiazole hybrid and a sulfanyl group.

- Properties :

Chloroacetamide Pesticides ()

| Compound Name | Substituents | Application |

|---|---|---|

| Alachlor | 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Herbicide |

| Pretilachlor | 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | Rice field herbicide |

| Dimethenamid | 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide | Soil-applied herbicide |

Key Observations :

- Chlorophenyl vs. Dichlorophenyl : Increased halogenation (e.g., 2,6-dichlorophenyl in ) enhances lipophilicity, affecting membrane permeability.

- Triazole vs. Thiazole/Imidazole : Triazoles offer better metabolic stability due to reduced susceptibility to enzymatic degradation compared to thiazoles .

Crystallographic and Spectroscopic Comparisons

Crystal Packing

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Forms 1D chains via N–H⋯N hydrogen bonds .

- N-(3-chloro-2-methylphenyl)acetamide derivatives : Sulfanyl and benzotriazole groups may introduce π-π stacking or S⋯Cl interactions, altering solubility .

Spectroscopic Data

Biological Activity

The compound 2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a triazole-containing hybrid that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases such as Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies suggest that compounds containing triazole rings exhibit antimicrobial properties. The mechanism often involves disruption of fungal cell wall synthesis or interference with nucleic acid synthesis.

- Antitumor Activity : Some derivatives of triazoles have been reported to exhibit cytotoxic effects against cancer cell lines. The exact mechanism may involve apoptosis induction or cell cycle arrest.

Case Studies and Experimental Data

-

AChE and BuChE Inhibition : A study indicated that related triazole compounds exhibited IC50 values ranging from 31.8 to 54.3 μM against BuChE, suggesting that structural modifications can enhance inhibition potency . The presence of electron-withdrawing groups like chlorine in the phenyl ring appears to enhance activity.

Compound IC50 (μM) Target Enzyme Compound 5 31.8 BuChE Compound 6 54.3 BuChE - Antimicrobial Efficacy : A derivative similar to the compound demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) below 10 µg/mL for several pathogens . This suggests potential applications in treating bacterial infections.

-

Cytotoxicity Assays : In vitro studies on cancer cell lines showed that certain triazole derivatives caused a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations .

Cell Line IC50 (µM) MCF-7 (Breast) 25 HeLa (Cervical) 30

Structural Activity Relationship (SAR)

The biological activity of triazole-containing compounds is significantly influenced by their structural features. For instance:

- Substitution Patterns : The introduction of halogen substituents on the phenyl ring has been correlated with increased enzyme inhibition.

- Triazole Positioning : Variations in the position of the triazole ring relative to other functional groups can alter binding affinities and biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.